T-2000

Description

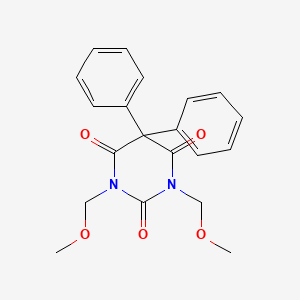

Structure

3D Structure

Properties

CAS No. |

97846-21-4 |

|---|---|

Molecular Formula |

C20H20N2O5 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

1,3-bis(methoxymethyl)-5,5-diphenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C20H20N2O5/c1-26-13-21-17(23)20(15-9-5-3-6-10-15,16-11-7-4-8-12-16)18(24)22(14-27-2)19(21)25/h3-12H,13-14H2,1-2H3 |

InChI Key |

RRFBTKHQZRCRSS-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C(=O)C(C(=O)N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

97846-21-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,3-D-5,5-DBA 1,3-dimethoxymethyl-5,5-diphenylbarbituric acid DMMDPB compound |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of T-705 (Favipiravir)

Introduction

T-705, known as Favipiravir (B1662787) (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), is a broad-spectrum antiviral agent with potent activity against a wide range of RNA viruses.[1][2] Developed by Toyama Chemical Co., Ltd., it has demonstrated efficacy against influenza viruses, including strains resistant to existing drugs, as well as other viruses like arenaviruses, bunyaviruses, and filoviruses, which can cause severe hemorrhagic fevers.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of T-705, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary mechanism of action of T-705 is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of RNA viruses.[2][3] T-705 is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to its active form.[3][4]

The key steps in its mechanism of action are as follows:

-

Cellular Uptake and Metabolism: T-705 is taken up by host cells where it undergoes phosphoribosylation to become its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP or T-705 RTP).[1][3] This conversion is carried out by host cellular enzymes.[5]

-

Competitive Inhibition of RdRp: Favipiravir-RTP functions as a purine (B94841) nucleotide analog and is recognized as a substrate by the viral RdRp.[4][6] It competes with natural purine nucleosides, such as guanosine (B1672433) triphosphate (GTP), for incorporation into the nascent viral RNA strand.[4]

-

Disruption of Viral RNA Synthesis: The incorporation of favipiravir-RTP into the growing RNA chain disrupts viral replication through two potential, non-mutually exclusive mechanisms:

-

Chain Termination: The incorporation of favipiravir-RTP can act as a chain terminator, preventing further elongation of the viral RNA.[7]

-

Lethal Mutagenesis: The incorporation of favipiravir-RTP can also lead to an accumulation of mutations in the viral genome, a process known as lethal mutagenesis.[7][8] This high rate of mutation results in the production of non-viable viral progeny.[8]

-

A significant advantage of T-705 is its selectivity for viral RdRp. Favipiravir-RTP shows minimal inhibition of human DNA and RNA polymerases, contributing to its favorable safety profile.[9]

Quantitative Data

The antiviral activity and inhibitory potential of T-705 and its active metabolite have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of T-705 (Favipiravir)

| Virus | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | Reference |

| Influenza A (H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 | - | [10] |

| Influenza A (H3N2) | MDCK | Plaque Reduction | - | - | [10] |

| Influenza A (H5N1) | MDCK | Plaque Reduction | - | - | [10] |

| Influenza B | MDCK | Plaque Reduction | - | - | [10] |

| Paramyxoviruses (various) | - | - | - | 8 - 40 | [7] |

| Foot-and-Mouth Disease Virus | - | - | 89 | - | [11] |

| Poliovirus | Vero | - | 31 | - | [11] |

| Rhinovirus | HeLa | - | 186 | - | [11] |

Table 2: Inhibitory Concentration (IC50) of Favipiravir-RTP

| Enzyme | IC50 (µM) | Reference |

| Influenza Virus RdRp | 0.341 | [9] |

| Human DNA Polymerase α | > 1000 | [9] |

| Human DNA Polymerase β | > 1000 | [9] |

| Human DNA Polymerase γ | > 1000 | [9] |

| Human RNA Polymerase II | 905 | [9] |

Table 3: Intracellular Metabolism of T-705 (Favipiravir)

| Parameter | Value | Cell Line | Reference |

| T-705 RTP accumulation (1 µM extracellular T-705 for 24h) | ~3 pmol/10^6 cells | MDCK | [12] |

| T-705 RTP accumulation (1000 µM extracellular T-705 for 24h) | ~320 pmol/10^6 cells | MDCK | [12] |

| Time to reach maximum T-705 RTP levels | ~9 hours | MDCK | [12] |

| Half-life of T-705 RTP decay | 5.6 ± 0.6 hours | MDCK | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of T-705.

Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayers are washed and then infected with a specific influenza virus strain at a known multiplicity of infection (MOI).

-

Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of T-705.

-

Plaque Formation: The plates are incubated for a period of time (e.g., 72 hours) to allow for plaque formation.

-

Visualization and Quantification: The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the effective concentration (EC50) that inhibits 50% of plaque formation.[10]

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of the active form of the drug on the viral polymerase.

-

Enzyme Preparation: The influenza virus RdRp is purified from virions or expressed recombinantly.

-

Reaction Mixture: The assay is conducted in a reaction mixture containing the purified RdRp, a template RNA, ribonucleoside triphosphates (rNTPs, including a radiolabeled one like [α-³²P]GTP), and various concentrations of chemically synthesized favipiravir-RTP.

-

Reaction and Quenching: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature. The reaction is then stopped by the addition of a quenching solution.

-

Quantification: The amount of incorporated radiolabeled rNTP into the newly synthesized RNA is measured using techniques like scintillation counting. The concentration of favipiravir-RTP that inhibits 50% of the polymerase activity is determined as the IC50 value.[1]

High-Performance Liquid Chromatography (HPLC) for Intracellular Metabolite Analysis

This method is used to quantify the intracellular concentration of T-705 and its metabolites.

-

Cell Culture and Treatment: MDCK cells are cultured and treated with T-705 for a specified duration.

-

Cell Lysis and Extraction: The cells are harvested, and the intracellular contents are extracted, typically using a perchloric acid solution to precipitate proteins.

-

Sample Preparation: The supernatant containing the metabolites is neutralized and filtered before analysis.

-

HPLC Analysis: The samples are injected into a strong anion exchange HPLC system. The separation of T-705, favipiravir-ribofuranose (T-705-R), favipiravir-ribofuranosyl-5'-monophosphate (T-705 RMP), and favipiravir-RTP is achieved using a specific gradient elution.

-

Detection and Quantification: The metabolites are detected by UV absorbance, and their concentrations are determined by comparing the peak areas to those of known standards.[13]

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to T-705.

Caption: Mechanism of action of T-705 (Favipiravir).

References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase | Semantic Scholar [semanticscholar.org]

- 4. oatext.com [oatext.com]

- 5. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 10. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abidipharma.com [abidipharma.com]

- 12. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

T-2000 Compound: A Comprehensive Technical Guide on Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of the T-2000 compound, a potent tyrosine kinase inhibitor. This compound has demonstrated significant therapeutic potential in preclinical and clinical studies, particularly in the context of oncology. This document details the multi-step synthesis process, outlines the analytical methods for its characterization, and elucidates its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study and application of this compound.

Introduction

The this compound compound, chemically known as 1,3-bis(methoxymethyl)-5,5-diphenyl-1,3-diazinane-2,4,6-trione, is a diphenylmethane (B89790) derivative that has been investigated for its therapeutic properties.[1] Initially explored for neurological conditions such as Myoclonus and Essential Tremor, its mechanism of action suggests broader therapeutic potential.[1] This guide provides an in-depth analysis of its synthesis, the analytical techniques used for its characterization, and its biological activity, with a focus on its role as a signaling pathway modulator.

Compound Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

5,5-diphenylbarbituric acid

-

Paraformaldehyde

-

Hydrochloric acid

-

Sodium sulfate

-

Hexane

Procedure:

-

A solution of 5,5-diphenylbarbituric acid in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Paraformaldehyde is added to the solution, followed by a catalytic amount of hydrochloric acid.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is dissolved in dichloromethane and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The final product is purified by recrystallization from a dichloromethane/hexane solvent system to yield this compound as a white crystalline solid.

Synthesis Workflow

References

preliminary studies of T-2000 toxicity

An in-depth technical guide on the preliminary toxicity of a compound designated "T-2000" cannot be provided at this time due to the ambiguity of the term and a lack of sufficient public data. Searches for "this compound" in the context of toxicology yield information on two distinct subjects: a pharmaceutical compound and a standardized rodent diet. Neither has publicly available data that would permit the creation of a comprehensive toxicity guide as requested.

T2000: A Pharmaceutical Compound

A compound identified as T2000 exists on platforms such as DrugBank.[1] It is classified as a diphenylmethane (B89790) and has been evaluated in clinical trials for the treatment of Myoclonus and Essential Tremor.[1][2]

However, beyond its chemical classification and therapeutic indications, there is no publicly available information regarding its preclinical toxicology, mechanism of action, or detailed experimental protocols. Key toxicity data points, such as LD50 values, no-observed-adverse-effect levels (NOAELs), or specific signaling pathways affected by its potential toxicity, are not available in the public domain.

NTP-2000: A Standardized Rodent Diet

The designation "NTP-2000" refers to an open-formula, nonpurified diet developed by the National Toxicology Program (NTP) for use in long-term toxicity and carcinogenicity studies in rodents.[3] This diet was formulated to decrease the severity of chronic diseases and delay the development of spontaneous tumors in study animals, thereby improving the quality of long-term studies.[3]

Experimental Protocols and Data

Studies have been conducted to evaluate the NTP-2000 diet itself, comparing it to the previously used NIH-07 diet.

Experimental Protocol: A key study involved feeding groups of 6-week-old F344 rats either the NIH-07 or the NTP-2000 diet for 13 weeks. Researchers evaluated growth patterns, food and water consumption, hematology, clinical chemistry parameters, organ weights, and pathological changes.[3]

Quantitative Data: The composition of the NTP-2000 diet and its effects on various physiological parameters compared to the older NIH-07 diet are summarized below.

Table 1: Composition of NTP-2000 Diet

| Component | Approximate Percentage | Key Ingredients |

|---|---|---|

| Protein | 14.5% | Soybean meal, fish meal, alfalfa meal |

| Fat | 8.5% | Soy oil, corn oil |

| Fiber | 9.5% | Purified cellulose, oat hulls, alfalfa meal |

Source: National Toxicology Program[3]

Table 2: Comparative Effects of NTP-2000 vs. NIH-07 Diets in F344 Rats (13-Week Study)

| Parameter | Observation in NTP-2000 Group | Potential Reason/Effect |

|---|---|---|

| Body Weight & Growth | Similar to NIH-07 group | Adequate for growth and maintenance.[3] |

| Food Consumption | Slightly higher | - |

| Water Consumption | Slightly lower | - |

| Hematology | No differences | - |

| Serum Cholesterol | Slightly higher | Higher fat content of the diet.[3] |

| Serum Triglycerides | Slightly lower | Higher fiber content of the diet.[3] |

| Liver & Kidney Weights | Significantly lower | Lower protein content of the diet.[3] |

| Adrenal Weights | Lower | - |

| Diet-Associated Lesions | Prevented nephrocalcinosis; decreased severity of nephropathy and cardiomyopathy. | Improved health outcomes for long-term studies.[3] |

Source: National Toxicology Program[3]

The NTP also provides data on the levels of common contaminants found within the NTP-2000 diet formulation.[4]

Logical Workflow for Diet Evaluation

The process for evaluating the suitability of the NTP-2000 diet can be visualized as a logical workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. New diet (NTP-2000) for rats in the National Toxicology Program toxicity and carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Table E-4, Contaminant Levels in NTP-2000 Rat and Mouse Rationa - NTP Technical Report on the Toxicity Studies of 1020 Long Multiwalled Carbon Nanotubes Administered by Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Modeling of T-2000 Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-2000 (1,3-Dimethoxymethyl-5,5-diphenyl-barbituric acid), a barbiturate (B1230296) derivative, has been investigated for its therapeutic potential in neurological disorders such as essential tremor and myoclonus dystonia. Like other barbiturates, its mechanism of action is believed to involve the potentiation of γ-aminobutyric acid (GABA)nergic neurotransmission through interaction with the GABA-A receptor. Understanding the binding affinity and molecular interactions of this compound with the GABA-A receptor is crucial for its development and optimization. This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to model and predict the binding affinity of this compound to the GABA-A receptor. It details experimental protocols for molecular docking, molecular dynamics simulations, and free energy calculations, and presents a framework for data analysis and visualization.

Introduction to this compound and its Target

This compound is a synthetic barbiturate that has shown promise in treating movement disorders.[1][2] While its precise mechanism of action is not fully elucidated, its structural similarity to other barbiturates strongly suggests that it modulates the activity of the GABA-A receptor.[3] The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating inhibitory neurotransmission in the central nervous system.[4] Barbiturates are known to bind to a distinct allosteric site on the GABA-A receptor, enhancing the effect of GABA and at higher concentrations, directly activating the channel.[5]

Quantitative Binding Affinity Data

A thorough search of publicly available literature did not yield specific quantitative binding affinity data (e.g., Ki, IC50, or Kd) for this compound or its active metabolites at the GABA-A receptor. One study on diphenylbarbituric acid, a related compound, suggested it does not significantly enhance GABA receptor-coupled responses in the same manner as anesthetic barbiturates, though this was not a direct measure of binding affinity.[6] For the purpose of this guide, we will use data for other known barbiturates that bind to the GABA-A receptor to illustrate how such data would be presented.

Table 1: Illustrative Binding Affinities of Barbiturates at the GABA-A Receptor

| Compound | Receptor Subtype | Assay Type | Binding Affinity (μM) | Reference |

| Pentobarbital (B6593769) | α1β2γ2s | Electrophysiology (Potentiation of GABA) | 20-35 | [7] |

| Phenobarbital | Neocortical neurons | Electrophysiology (IPSC decay) | 144 (EC50) | [8] |

Note: This table is for illustrative purposes and does not contain data for this compound due to its unavailability in the public domain.

In Silico Modeling Experimental Protocols

The following protocols outline a standard workflow for the in silico modeling of this compound's binding affinity to the GABA-A receptor.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol:

-

Receptor Preparation:

-

Obtain a high-resolution crystal structure of the human GABA-A receptor from the Protein Data Bank (PDB). A suitable structure is, for example, PDB ID: 4COF, which is a human β3 homopentamer.[1]

-

Prepare the protein structure using software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard. This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states.[2]

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound (1,3-Dimethoxymethyl-5,5-diphenyl-barbituric acid).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site on the GABA-A receptor. For barbiturates, this is an allosteric site, often located in the transmembrane domain at the interface between subunits. The binding site can be defined based on the location of co-crystallized ligands in homologous structures or through blind docking followed by analysis of promising clusters.

-

Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.

-

Analyze the resulting docking poses based on their predicted binding energies and interactions with key residues in the binding pocket.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for an assessment of binding stability and conformational changes.

Protocol:

-

System Setup:

-

Use the most promising docked pose of the this compound/GABA-A receptor complex as the starting structure.

-

Embed the complex in a realistic lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological ionic strength.

-

-

Simulation Parameters:

-

Employ a suitable force field for the protein, ligand, and lipids (e.g., CHARMM36m for protein and lipids, and a compatible force field for the ligand).

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume conditions (NVT ensemble).

-

Equilibrate the system under constant pressure and temperature conditions (NPT ensemble) to ensure the correct density.

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to observe stable binding.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the this compound binding pose, including root-mean-square deviation (RMSD) of the ligand and key protein residues.

-

Identify and analyze key intermolecular interactions (hydrogen bonds, hydrophobic contacts) that are maintained throughout the simulation.

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity by considering the thermodynamic properties of the system.

Protocol:

-

MM/PBSA and MM/GBSA Calculations:

-

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for estimating binding free energy.

-

Extract snapshots from the stable portion of the MD simulation trajectory.

-

For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually.

-

The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

-

Visualization of Pathways and Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor, the putative target of this compound.

References

- 1. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the effects of diphenylbarbituric acid, phenobarbital, pentobarbital and secobarbital on GABA-mediated inhibition and benzodiazepine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]

Physicochemical Properties of Favipiravir (T-705): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favipiravir, also known by its developmental code T-705 and brand name Avigan®, is a broad-spectrum antiviral agent effective against a range of RNA viruses. Initially developed for influenza, its mechanism of action has led to its investigation for other viral infections. This technical guide provides a comprehensive overview of the core physicochemical properties of Favipiravir, detailed experimental protocols for their determination, and a visualization of its mechanism of action. All quantitative data are presented in structured tables for clarity and ease of comparison.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). Key properties of Favipiravir are summarized below.

| Property | Value |

| Chemical Name | 6-fluoro-3-hydroxypyrazine-2-carboxamide |

| Molecular Formula | C₅H₄FN₃O₂ |

| Molecular Weight | 157.10 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 187-193 °C |

| Solubility | - Slightly soluble in water[1][2]- Sparingly soluble in methanol[1]- Soluble in DMSO (30 mg/mL)[1]- Soluble in a 50:50 mixture of acetonitrile (B52724) and water[3] |

| Dissociation Constant (pKa) | ~5.1[4] |

| LogP (Octanol/Water) | 0.25 - 0.49 |

| Crystalline Form | Exists in at least two polymorphic forms (orthorhombic and tetragonal)[5] |

Mechanism of Action

Favipiravir is a prodrug that, upon entering the body, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite functions as a purine (B94841) analogue, competitively inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many RNA viruses. The incorporation of Favipiravir-RTP into the nascent viral RNA strand leads to lethal mutagenesis and chain termination, thereby halting viral replication.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of Favipiravir are provided below. These protocols are based on established analytical techniques and findings from published research.

Solubility Determination (HPLC Method)

This protocol describes the determination of Favipiravir solubility in a given solvent using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

Favipiravir reference standard

-

Solvent of interest (e.g., water, buffers of different pH)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: Acetonitrile and 0.1% ortho-phosphoric acid in water (50:50 v/v)[3]

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Shaker or magnetic stirrer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Favipiravir reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 60 µg/mL.[1]

-

-

Sample Preparation:

-

Add an excess amount of Favipiravir to a known volume of the solvent of interest in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Filter an aliquot of the supernatant through a 0.45 µm syringe filter to remove undissolved solid.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column and the specified mobile phase.

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 323 nm.[1]

-

Inject the calibration standards and the diluted sample solution into the HPLC system.

-

Record the peak areas from the chromatograms.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of Favipiravir in the diluted sample solution using the calibration curve.

-

Calculate the solubility of Favipiravir in the solvent of interest by accounting for the dilution factor.

-

Melting Point Determination (Differential Scanning Calorimetry)

This protocol outlines the determination of the melting point of Favipiravir using Differential Scanning Calorimetry (DSC).

Materials and Equipment:

-

Favipiravir powder

-

DSC instrument

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of Favipiravir powder into an aluminum DSC pan.

-

Hermetically seal the pan using a crimper.

-

Prepare an empty sealed aluminum pan to be used as a reference.

-

-

DSC Analysis:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the melting of the substance.

-

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of Favipiravir using potentiometric titration.

Materials and Equipment:

-

Favipiravir

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of Favipiravir and dissolve it in a known volume of deionized water to prepare a solution of known concentration.

-

-

Titration:

-

Place the Favipiravir solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized strong base (or acid, depending on the initial pH of the solution), adding small increments of the titrant.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa is the pH at which half of the Favipiravir molecules are ionized. This corresponds to the midpoint of the steepest part of the titration curve.

-

LogP Determination (Shake-Flask Method)

This protocol details the determination of the octanol-water partition coefficient (LogP) of Favipiravir using the shake-flask method.

Materials and Equipment:

-

Favipiravir

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

UV-Vis spectrophotometer or HPLC system

-

pH meter

Procedure:

-

Preparation of Saturated Solvents:

-

Mix equal volumes of n-octanol and water in a separatory funnel and shake vigorously.

-

Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

-

-

Partitioning:

-

Dissolve a known amount of Favipiravir in the n-octanol-saturated water to a known concentration.

-

Add an equal volume of the water-saturated n-octanol to the aqueous solution in a separatory funnel or centrifuge tube.

-

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Analysis:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of Favipiravir in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Data Analysis:

-

Calculate the concentration of Favipiravir in the n-octanol phase by subtracting the amount remaining in the aqueous phase from the initial amount.

-

The partition coefficient (P) is the ratio of the concentration of Favipiravir in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Crystalline Form Analysis (X-ray Powder Diffraction)

This protocol describes the analysis of the crystalline form of Favipiravir using X-ray Powder Diffraction (XRPD).

Materials and Equipment:

-

Favipiravir powder

-

XRPD instrument with a Cu Kα radiation source

-

Sample holder

Procedure:

-

Sample Preparation:

-

Place a small amount of Favipiravir powder onto the sample holder and gently flatten the surface to ensure a uniform sample.

-

-

XRPD Analysis:

-

Place the sample holder into the XRPD instrument.

-

Scan the sample over a defined range of 2θ angles (e.g., 5° to 40°) at a specified scan rate.

-

-

Data Analysis:

-

The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the crystalline structure of the material.

-

The pattern of peaks can be compared to reference patterns to identify the polymorphic form.

-

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of Favipiravir (T-705). The presented data, organized for clarity, and the detailed experimental protocols offer a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this important antiviral drug. The visualization of the mechanism of action further aids in understanding its biological activity. A thorough understanding and characterization of these properties are fundamental for formulation development, quality control, and regulatory submissions.

References

T-2000 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and validation of novel therapeutic targets are foundational to the development of next-generation precision medicines. This technical guide provides an in-depth overview of the methodologies and data-driven approaches for the identification and validation of T-2000, a hypothetical novel protein kinase implicated in oncogenic signaling. We detail a comprehensive workflow, from initial target discovery using advanced proteomic techniques to rigorous validation through genetic and pharmacological modulation. This document is intended to serve as a practical resource for researchers and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound

This compound is a newly identified serine/threonine kinase that has emerged as a potential therapeutic target in a subset of aggressive solid tumors. Preliminary genomic and proteomic screens have correlated the overexpression of this compound with poor patient prognosis and resistance to standard-of-care therapies. Structurally, this compound possesses a canonical kinase domain with a unique regulatory C-terminal tail, suggesting novel mechanisms of activation and substrate recognition. Its putative role in promoting cell survival and proliferation makes it a compelling candidate for targeted therapeutic intervention.

The this compound Signaling Pathway

This compound is a critical node in a pro-survival signaling cascade. Upon activation by the upstream kinase, Signal Transducer Alpha (STA), this compound phosphorylates the downstream effector, Proliferation Factor Beta (PFB). This phosphorylation event leads to the nuclear translocation of PFB and the subsequent transcription of genes involved in cell cycle progression and apoptosis inhibition.

Figure 1: The this compound Signaling Pathway.

Target Identification

The initial identification of this compound as a potential drug target was achieved through a multi-pronged approach combining chemical proteomics with functional genomic screening.

Chemical Proteomics

Chemical proteomics is a powerful methodology for identifying the protein targets of small molecules within a complex biological system.[1] A proprietary small molecule, Cmpd-X, which exhibited potent anti-proliferative effects in cancer cell lines, was utilized as a probe to pull down its binding partners.

-

Probe Synthesis: Cmpd-X was synthesized with a linker arm terminating in a biotin (B1667282) affinity tag.

-

Cell Lysis: Cancer cells overexpressing this compound were lysed under non-denaturing conditions to preserve protein complexes.

-

Probe Incubation: The cell lysate was incubated with the biotinylated Cmpd-X probe.

-

Affinity Purification: The probe-protein complexes were captured using streptavidin-coated magnetic beads.[2]

-

Washing: The beads were washed extensively to remove non-specific binding proteins.

-

Elution: Bound proteins were eluted from the beads.

-

Proteomic Analysis: The eluted proteins were identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

| Protein ID | Gene Name | Unique Peptides | Fold Enrichment (Cmpd-X vs. Control) | p-value |

| P12345 | This compound | 22 | 45.3 | < 0.001 |

| Q67890 | Kinase A | 8 | 2.1 | 0.045 |

| R11121 | HSP90 | 15 | 1.8 | 0.067 |

| S33445 | Tubulin | 12 | 1.2 | 0.340 |

Table 1: Top protein hits from the Cmpd-X pulldown experiment.

Target Validation

Following its identification, this compound underwent a rigorous validation process to confirm its role in the disease phenotype and its suitability as a drug target.[4]

Genetic Validation: siRNA-mediated Knockdown

Short interfering RNA (siRNA) was employed to transiently silence the expression of this compound, allowing for the assessment of its functional role in cell viability.[5]

-

siRNA Design: Three unique siRNAs targeting the this compound mRNA sequence were designed, along with a non-targeting control siRNA.[6]

-

Transfection: Cancer cells were transfected with each siRNA using a lipid-based transfection reagent.[7]

-

Incubation: Cells were incubated for 48-72 hours to allow for this compound knockdown.

-

Knockdown Confirmation: this compound mRNA and protein levels were quantified by qPCR and Western blot, respectively.[8]

-

Phenotypic Analysis: Cell viability was assessed using a colorimetric MTT assay.

| siRNA Sequence | Target | % Knockdown (mRNA) | % Knockdown (Protein) | % Reduction in Cell Viability |

| siT2000-1 | This compound | 85 ± 5% | 78 ± 7% | 65 ± 8% |

| siT2000-2 | This compound | 92 ± 4% | 85 ± 6% | 72 ± 6% |

| siT2000-3 | This compound | 88 ± 6% | 81 ± 5% | 68 ± 7% |

| siControl | Non-targeting | 2 ± 1% | 1 ± 2% | 3 ± 2% |

Table 2: Effects of this compound siRNA knockdown on cell viability.

Genetic Validation: CRISPR-Cas9 Mediated Knockout

To create a stable loss-of-function model, the CRISPR-Cas9 system was used to generate a this compound knockout cell line.[9]

-

gRNA Design: Two guide RNAs (gRNAs) targeting an early exon of the this compound gene were designed.[10]

-

Lentiviral Production: Lentiviral particles encoding Cas9 and the gRNAs were produced.

-

Transduction: Cancer cells were transduced with the lentiviral particles.[11]

-

Clonal Selection: Single-cell clones were isolated and expanded.

-

Knockout Verification: Genomic DNA was sequenced to confirm the presence of insertions/deletions (indels), and Western blotting was performed to confirm the absence of this compound protein.[10]

Figure 2: CRISPR-Cas9 Knockout Workflow.

Pharmacological Validation

The development of a selective small molecule inhibitor for this compound is crucial for its validation as a druggable target. A high-throughput screen identified a lead compound, T2K-i1, which was further characterized.

-

Recombinant Protein: Recombinant human this compound protein was expressed and purified.

-

Assay Conditions: The kinase assay was performed in a 384-well plate format with a fluorescent peptide substrate.

-

Compound Titration: T2K-i1 was serially diluted and added to the assay wells.

-

Kinase Reaction: The reaction was initiated by the addition of ATP.

-

Signal Detection: The fluorescence signal, corresponding to substrate phosphorylation, was measured.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

| Compound | Target | IC50 (nM) |

| T2K-i1 | This compound | 15.2 |

| Staurosporine | Pan-Kinase | 5.8 |

Table 3: In vitro inhibitory activity of T2K-i1 against this compound.

Target Engagement in Cells

To confirm that T2K-i1 engages this compound within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.

-

Cell Treatment: Intact cells were treated with either T2K-i1 or a vehicle control.

-

Heating: The treated cells were heated to a range of temperatures.

-

Lysis: The cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.

-

Protein Quantification: The amount of soluble this compound in each sample was quantified by Western blot.

-

Melt Curve Analysis: The temperature at which 50% of the protein denatures (the melting temperature, Tm) was determined.

| Treatment | Target | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |

| Vehicle | This compound | 48.5 | - |

| T2K-i1 | This compound | 54.2 | +5.7 |

Table 4: this compound thermal shift upon T2K-i1 binding.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) was used to provide a detailed, real-time analysis of the binding kinetics between T2K-i1 and this compound.[12]

-

Ligand Immobilization: Recombinant this compound was immobilized on a sensor chip.[13]

-

Analyte Injection: A series of concentrations of T2K-i1 were flowed over the sensor chip surface.

-

Data Acquisition: The binding and dissociation of T2K-i1 were monitored in real-time.

-

Kinetic Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) were calculated from the sensorgram data.[12]

Figure 3: Surface Plasmon Resonance (SPR) Workflow.

| Parameter | Value |

| Association Rate (ka) (1/Ms) | 2.5 x 10^5 |

| Dissociation Rate (kd) (1/s) | 5.0 x 10^-3 |

| Equilibrium Dissociation Constant (KD) (nM) | 20.0 |

Table 5: Kinetic parameters for T2K-i1 binding to this compound.

In Vivo Validation

The therapeutic potential of targeting this compound was evaluated in a preclinical in vivo model.[14]

Xenograft Mouse Model

Human cancer cells overexpressing this compound were implanted into immunocompromised mice to establish tumors.

-

Tumor Implantation: Cancer cells were subcutaneously injected into the flank of nude mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were randomized into treatment groups (vehicle control, T2K-i1).

-

Dosing: T2K-i1 was administered daily via oral gavage.

-

Tumor Measurement: Tumor volume was measured bi-weekly with calipers.

-

Endpoint Analysis: At the end of the study, tumors were excised and analyzed for target modulation and downstream pathway effects.

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle | - | 1250 ± 150 | - |

| T2K-i1 | 50 | 450 ± 80 | 64 |

Table 6: In vivo efficacy of T2K-i1 in a xenograft model.

Conclusion

The comprehensive data presented in this guide strongly supports the validation of this compound as a novel therapeutic target for cancer. The combination of chemical proteomics for initial identification, followed by rigorous genetic and pharmacological validation, provides a robust framework for advancing this compound into further drug discovery and development programs. The detailed protocols and structured data herein serve as a valuable resource for researchers pursuing the discovery and validation of novel targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]

- 7. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]

- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. benchchem.com [benchchem.com]

- 11. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 12. criver.com [criver.com]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 14. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

T-2000: A Potent and Selective MEK1/2 Inhibitor for Oncological Applications

An In-depth Technical Guide on the Biological Pathway Analysis of T-2000

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, highly potent, and selective small molecule inhibitor of the mitogen-activated protein kinase (MAPK) kinase enzymes MEK1 and MEK2. The dysregulation of the MAPK/ERK signaling pathway is a critical driver in numerous human cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of the preclinical biological data for this compound, including its mechanism of action, quantitative analysis of its inhibitory activity, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for a range of solid tumors harboring MAPK pathway mutations.

Introduction to the MAPK/ERK Signaling Pathway and the Role of MEK1/2

The Ras-Raf-MEK-ERK signaling cascade is a pivotal intracellular pathway that transduces signals from extracellular growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis. Genetic alterations, most commonly in the BRAF and RAS genes, can lead to constitutive activation of this pathway, resulting in uncontrolled cell growth and tumorigenesis.

MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade. They are the only known activators of the downstream effector kinases, ERK1 and ERK2. The strategic position of MEK1/2 makes them an attractive therapeutic target. Inhibition of MEK1/2 can effectively block the entire downstream signaling pathway, even in the presence of upstream mutations in BRAF or RAS. This compound has been developed to specifically target and inhibit the kinase activity of MEK1 and MEK2.

Quantitative Analysis of this compound Activity

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Target Enzyme | This compound IC₅₀ (nM) |

| MEK1 | 1.2 |

| MEK2 | 1.5 |

| ABL1 | > 10,000 |

| AKT1 | > 10,000 |

| CDK2 | > 8,500 |

| EGFR | > 10,000 |

| PI3Kα | > 10,000 |

| SRC | > 9,000 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Proliferation Inhibition

| Cell Line | Cancer Type | Key Mutation | This compound GI₅₀ (nM) |

| A375 | Malignant Melanoma | BRAF V600E | 8.5 |

| HT-29 | Colorectal Cancer | BRAF V600E | 12.1 |

| HCT116 | Colorectal Cancer | KRAS G13D | 25.6 |

| Panc-1 | Pancreatic Cancer | KRAS G12D | 48.3 |

| MCF-7 | Breast Cancer | PIK3CA E545K | > 1,000 |

| H460 | Non-Small Cell Lung | KRAS Q61H | 33.7 |

GI₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth.

Table 3: In Vivo Xenograft Model Efficacy

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |

| A375 (Melanoma) | Vehicle Control | 0 |

| A375 (Melanoma) | This compound (25 mg/kg, oral, daily) | 88 |

| HT-29 (Colorectal) | Vehicle Control | 0 |

| HT-29 (Colorectal) | This compound (25 mg/kg, oral, daily) | 75 |

Tumor growth inhibition was assessed after 21 days of treatment.

Signaling Pathways and Experimental Workflows

Visual representations of the this compound mechanism of action and experimental designs are provided below.

Unraveling "T-2000": An Inquiry into an Enigmatic Therapeutic Candidate

A comprehensive review of publicly available scientific literature and drug databases reveals that "T-2000" does not correspond to a single, well-defined therapeutic agent with a substantial body of early research. The term appears in a variety of contexts, often leading to ambiguity. This guide addresses the available information and the challenges in providing an in-depth technical analysis as requested.

While a specific investigational drug designated as this compound exists in the DrugBank database, the information is sparse, hindering a detailed exploration of its therapeutic potential. Furthermore, the term "this compound" is frequently used in scientific literature as a generic identifier or citation marker, adding to the complexity of a targeted investigation.

The Investigational Drug: this compound (DrugBank Accession: DB11654)

A substance with the generic name this compound is cataloged in the DrugBank database and is noted to have been investigated in clinical trials for Myoclonus and Essential Tremor.[1] However, critical information regarding its early research and development is largely unavailable in the public domain.

Key Information Gaps:

-

Mechanism of Action: There is no available data detailing the specific biological pathways or targets through which this compound exerts its effects.

-

Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not publicly documented.

-

Quantitative Data: No specific quantitative data from preclinical or early clinical studies, such as dose-response curves, efficacy measurements, or safety profiles, are available.

-

Experimental Protocols: Detailed methodologies for any experiments conducted on this compound are not described in the available resources.

Clinical trials involving this specific this compound were ultimately terminated, which may have limited the publication of any early-stage research findings.[1]

"this compound" in Broader Scientific Context

The designation "this compound" appears in scientific literature in contexts unrelated to a specific therapeutic agent, which complicates research efforts.

-

Dosage Reference: In a clinical study on metastatic breast cancer, patients were administered capecitabine (B1668275) at a dose of 2000 mg twice daily, a reference to dosage and not the drug's name.[2]

-

Citation Format: Numerous publications use "T. 2000" as a shorthand citation for research published in the year 2000.[3][4]

Conclusion: Insufficient Data for a Comprehensive Technical Guide

Due to the significant lack of specific, publicly available data on a singular therapeutic agent definitively known as "this compound," it is not feasible to construct an in-depth technical guide that meets the core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways. The ambiguity of the term and the limited information on the one identified investigational drug preclude a thorough analysis of its early therapeutic potential.

Further investigation would require more specific identifiers, such as a full chemical name, an alternative designation, or the context of the specific research of interest to potentially uncover the necessary scientific data.

References

Methodological & Application

Application Note: T-2000 In Vitro Assay Protocol

Introduction

The T-2000 compound is a novel synthetic molecule designed as a potent and selective inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). ZAP-70 is a critical cytoplasmic tyrosine kinase that plays a central role in the T-cell receptor (TCR) signaling pathway, making it an attractive therapeutic target for autoimmune diseases and certain types of leukemia.[1][2][3] Upon TCR engagement with an antigen-presenting cell, ZAP-70 is recruited to the TCR complex and becomes activated, subsequently phosphorylating downstream substrates like LAT and SLP-76.[1][4][5] This phosphorylation cascade is essential for T-cell activation, proliferation, and cytokine production.[6][7][8] This application note provides a detailed protocol for an in vitro T-cell proliferation assay to quantify the inhibitory activity of this compound on ZAP-70-mediated T-cell activation.

Principle of the Assay

This protocol describes a method to assess the efficacy of the this compound compound in inhibiting T-cell proliferation. T-cells isolated from peripheral blood mononuclear cells (PBMCs) are stimulated in vitro using anti-CD3 and anti-CD28 antibodies to mimic TCR activation.[9][10] The proliferation of T-cells is measured using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE), which is equally distributed among daughter cells upon cell division, leading to a measurable reduction in fluorescence intensity by flow cytometry.[11] By treating the stimulated T-cells with varying concentrations of this compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter for evaluating the potency of the compound.[12][13][14][15]

This compound Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for this compound. By selectively inhibiting ZAP-70, this compound blocks the phosphorylation of downstream adaptor proteins, thereby disrupting the signaling cascade that leads to T-cell activation and proliferation.

Experimental Protocol: T-Cell Proliferation Assay

This protocol details the steps to measure the dose-dependent inhibition of T-cell proliferation by this compound.

Materials and Reagents

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

Ficoll-Paque PLUS

-

RPMI-1640 Medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Anti-Human CD3 Antibody (functional grade)

-

Anti-Human CD28 Antibody (functional grade)

-

This compound Compound (stock solution in DMSO)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom cell culture plates

-

Flow Cytometer

Experimental Workflow

The diagram below outlines the major steps of the experimental procedure.

Step-by-Step Procedure

Part 1: T-Cell Isolation and Labeling

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Enrich the T-cell population from the isolated PBMCs using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's instructions.

-

Wash the enriched T-cells twice with sterile PBS.

-

Resuspend the T-cells at a concentration of 1x10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.[11]

-

Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS).

-

Wash the cells twice with complete RPMI-1640 medium to remove any unbound CFSE.

-

Resuspend the CFSE-labeled T-cells in complete RPMI-1640 at a final concentration of 1x10^6 cells/mL.

Part 2: Assay Setup and Incubation

-

Prepare a 5 µg/mL solution of anti-human CD3 antibody in sterile PBS.

-

Add 100 µL of the anti-CD3 antibody solution to each well of a 96-well flat-bottom plate. Incubate the plate for 2 hours at 37°C or overnight at 4°C.[9]

-

Before adding cells, wash each well twice with 200 µL of sterile PBS to remove any unbound antibody.[9]

-

Add 100 µL of the CFSE-labeled T-cell suspension (1x10^5 cells) to each well.

-

Prepare serial dilutions of the this compound compound in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and unstimulated control (no anti-CD3/CD28) wells.

-

Add anti-human CD28 antibody to all stimulated wells to a final concentration of 2 µg/mL.

-

Incubate the plate for 72 to 96 hours in a humidified incubator at 37°C with 5% CO2.

Part 3: Data Acquisition and Analysis

-

After incubation, gently resuspend the cells in each well.

-

Transfer the cells to FACS tubes.

-

Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

-

Analyze the data using appropriate software. Gate on the live lymphocyte population and quantify the percentage of proliferated cells by identifying the population with reduced CFSE fluorescence compared to the non-proliferating (unstimulated) control.

-

Calculate the percent inhibition of proliferation for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[12][14]

Data Presentation

The following table summarizes representative data from the this compound T-cell proliferation assay. The results demonstrate a dose-dependent inhibition of T-cell proliferation.

| This compound Concentration (nM) | % Proliferation (Mean ± SD, n=3) | % Inhibition |

| 0 (Vehicle Control) | 85.2 ± 4.1 | 0.0 |

| 0.1 | 82.5 ± 3.8 | 3.2 |

| 1 | 71.3 ± 5.2 | 16.3 |

| 10 | 45.1 ± 3.9 | 47.1 |

| 100 | 15.8 ± 2.5 | 81.5 |

| 1000 | 5.3 ± 1.1 | 93.8 |

| Calculated IC50 | 12.5 nM | - |

Conclusion

This application note provides a robust and reproducible in vitro assay for evaluating the inhibitory potential of the this compound compound on T-cell proliferation. The described protocol, based on CFSE dilution measured by flow cytometry, allows for the accurate determination of the compound's IC50 value. The potent, dose-dependent inhibition of T-cell proliferation observed in this assay supports the proposed mechanism of this compound as a ZAP-70 inhibitor and highlights its potential as a therapeutic agent for immune-mediated disorders.

References

- 1. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZAP70 - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. T-Cell Receptor (TCR) Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. cusabio.com [cusabio.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 11. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. The Importance of IC50 Determination | Visikol [visikol.com]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedure for T-2000: Application Notes and Protocols

Disclaimer: The following document is a template and should be adapted for specific experimental contexts. All protocols have been synthesized from publicly available research and should be optimized by the end-user.

Introduction to T-2000

This compound is an investigational small molecule inhibitor targeting the aberrant kinase activity of the Fusion Kinase-Like Oncoprotein (FKLO). FKLO is a constitutively active tyrosine kinase resulting from a chromosomal translocation, t(X;Y)(p11.2;q11.2), which drives oncogenesis in a subset of solid tumors. This compound demonstrates high potency and selectivity for the FKLO ATP-binding pocket, leading to the inhibition of downstream pro-survival signaling pathways and induction of apoptosis in FKLO-positive cancer cells.

Mechanism of Action

This compound competitively binds to the ATP-binding site of the FKLO kinase domain. This prevents the phosphorylation of downstream effector proteins, thereby inhibiting the activation of critical signaling cascades, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways. The blockade of these pathways culminates in cell cycle arrest and programmed cell death.

Caption: Mechanism of action of this compound in FKLO-positive cancer cells.

Quantitative Data Summary

| Parameter | Value | Assay |

| IC₅₀ (FKLO Kinase) | 5 nM | In vitro Kinase Assay |

| IC₅₀ (Cell Viability) | 50 nM | CellTiter-Glo® |

| Binding Affinity (Kᴅ) | 1.2 nM | Isothermal Titration Calorimetry |

| Plasma Half-life (t₁/₂) | 8 hours | Murine Pharmacokinetic Study |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the FKLO kinase.

Workflow:

Caption: Workflow for the in vitro FKLO kinase inhibition assay.

Methodology:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 5 µL of each this compound dilution.

-

Add 10 µL of recombinant FKLO enzyme (2.5 ng/µL) in kinase buffer.

-

Add 10 µL of substrate peptide (e.g., poly-Glu-Tyr, 0.2 µg/µL).

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 25 µL of ATP (10 µM) in kinase buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of a kinase detection reagent (e.g., ADP-Glo™).

-

Measure the luminescence signal using a plate reader.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This protocol describes the measurement of cell viability in FKLO-positive cancer cell lines treated with this compound.

Methodology:

-

Seed FKLO-positive cells (e.g., TC-71) in a 96-well plate at a density of 5,000 cells/well.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence with a plate reader.

-

Determine the IC₅₀ value from the dose-response curve.

Western Blot Analysis of Pathway Inhibition

This protocol details the procedure to assess the inhibition of downstream signaling pathways by this compound.

Workflow:

Caption: Workflow for Western blot analysis of this compound target engagement.

Methodology:

-

Plate FKLO-positive cells and allow them to attach.

-

Treat cells with varying concentrations of this compound for 2-4 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated and total ERK, AKT, and FKLO overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Application Notes and Protocols for T-2000 in Cell Culture Treatment

To the Researcher: The following application notes and protocols are provided as a comprehensive guide for the use of T-2000 in cell culture experiments. Please note that "this compound" does not correspond to a recognized, specific molecular compound or drug in the publicly available scientific literature. The information and protocols provided below are generalized based on common laboratory procedures for evaluating a novel compound in cell culture and should be adapted based on the specific characteristics of the actual "this compound" substance being investigated.

Introduction

These notes provide a framework for characterizing the effects of a hypothetical compound, herein referred to as this compound, on cultured mammalian cells. The described protocols will enable researchers to assess its impact on cell viability, proliferation, apoptosis, and to investigate its potential mechanism of action by analyzing key signaling pathways.

Data Presentation

Consistent and clear data presentation is crucial for the interpretation of experimental results. All quantitative data should be summarized in tables for straightforward comparison.

Table 1: Effect of this compound on Cell Viability (Example)

| Cell Line | This compound Concentration (µM) | Incubation Time (hrs) | Cell Viability (%) | Standard Deviation |

| HeLa | 0 (Control) | 24 | 100 | 4.2 |

| 1 | 24 | 95.3 | 3.8 | |

| 10 | 24 | 78.1 | 5.1 | |

| 50 | 24 | 45.6 | 4.5 | |

| Jurkat | 0 (Control) | 24 | 100 | 3.9 |

| 1 | 24 | 98.2 | 2.7 | |

| 10 | 24 | 85.4 | 4.3 | |

| 50 | 24 | 55.9 | 5.0 |

Table 2: Induction of Apoptosis by this compound (Example)

| Cell Line | This compound Concentration (µM) | Treatment Time (hrs) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| HeLa | 0 (Control) | 48 | 2.1 | 1.5 |

| 25 | 48 | 15.7 | 8.3 | |

| 50 | 48 | 35.2 | 19.8 |

Experimental Protocols

Detailed methodologies are essential for reproducibility.

Cell Culture and Maintenance

Protocol:

-

Culture mammalian cells (e.g., HeLa, Jurkat) in the appropriate medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, subculture every 2-3 days to maintain a density of 1 x 10^5 to 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.[4]

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.[6][7][8][9][10]

Protocol:

-

Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6][8]

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., Akt, p-Akt, ERK, p-ERK, Caspase-3) overnight at 4°C.[6]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][8]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Diagrams are provided to illustrate conceptual frameworks and experimental designs.

Caption: A generalized workflow for evaluating this compound.

Caption: A potential mechanism of action for this compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Apoptosis Protocols | USF Health [health.usf.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - AR [thermofisher.com]

- 8. ptglab.com [ptglab.com]

- 9. bu.edu [bu.edu]

- 10. biomol.com [biomol.com]

Application Notes and Protocols for T-2000 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of T-2000, a novel therapeutic agent, in various preclinical animal models of cancer, neurodegenerative disorders, and metabolic diseases. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetic profile of this compound.

Overview of this compound

This compound is an investigational compound that has shown potential therapeutic effects across a range of diseases in preclinical studies. Its mechanism of action is believed to involve the modulation of key signaling pathways implicated in cell proliferation, survival, and metabolism.

Pharmacokinetic Profile of this compound in Rodents

A summary of the pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration is provided below. These data are crucial for determining appropriate dosing regimens in efficacy studies.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |

| Cmax | 4.15 µM | 1.25 µM |

| Tmax | 5 min | 120 min |

| AUC (0-t) | 105,246 ng·min/mL | 7,899 ng·min/mL |

| t1/2 (half-life) | 1.5 h | 2.1 h |

| Bioavailability | N/A | 22.5% |

| Clearance (CL) | 55.2 mL/min/kg | N/A |

| Volume of Distribution (Vss) | 1920 mL/kg | N/A |

Data are presented as mean ± SEM (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life.

Application in Oncology Research

This compound has demonstrated anti-proliferative effects in various cancer cell lines. In vivo studies are essential to validate these findings and assess the anti-tumor efficacy of this compound.

Xenograft Mouse Model of Human Lung Cancer

This protocol describes the use of a xenograft model to evaluate the effect of this compound on tumor growth.

Experimental Protocol:

-

Animal Model: Female athymic nude mice (6-8 weeks old).

-

Cell Line: A549 human lung adenocarcinoma cells.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every other day using calipers. Tumor volume (mm³) = (length x width²) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

-

This compound Administration:

-

Vehicle Control Group: Administer vehicle (e.g., 0.5% carboxymethylcellulose) orally, once daily.

-

This compound Treatment Group: Administer this compound (e.g., 50 mg/kg) orally, once daily.

-

-

Efficacy Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size.

-

Data Collection: At the end of the study, collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Table 2: Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |